Cas no 80989-84-0 (1-(Benzenesulfonyl)bicyclo[1.1.0]butane)

1-(Benzenesulfonyl)bicyclo[1.1.0]butane is a specialized bicyclic sulfone compound featuring a strained [1.1.0]butane core functionalized with a benzenesulfonyl group. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly for cycloaddition reactions and strain-release functionalization. The benzenesulfonyl moiety enhances stability while retaining the high energy of the bicyclic system, enabling selective transformations under controlled conditions. Its rigid framework is useful for constructing complex molecular architectures, including spirocyclic and polycyclic systems. The compound is typically handled under inert conditions due to its sensitivity. Researchers leverage its properties for applications in medicinal chemistry, materials science, and catalytic studies.
1-(Benzenesulfonyl)bicyclo[1.1.0]butane structure
80989-84-0 structure
Product Name:1-(Benzenesulfonyl)bicyclo[1.1.0]butane
CAS No:80989-84-0
MF:C10H10O2S
MW:194.250201702118
CID:2802926
PubChem ID:12743922
Update Time:2025-06-08

1-(Benzenesulfonyl)bicyclo[1.1.0]butane Chemical and Physical Properties

Names and Identifiers

    • 1-(Benzenesulfonyl)bicyclo[1.1.0]butane
    • AKOS037645968
    • SCHEMBL22026800
    • 1-(benzenesulfonyl)-bicyclo[1.1.0]butane
    • H20607
    • 1-(phenylsulfonyl)bicyclo[1.1.0]butane
    • Bicyclo[1.1.0]butane, 1-(phenylsulfonyl)-
    • 80989-84-0
    • DTXSID30508706
    • AS-65272
    • Inchi: 1S/C10H10O2S/c11-13(12,10-6-8(10)7-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2/t8-,10-
    • InChI Key: GJORDRKZOZLVKK-CZMCAQCFSA-N
    • SMILES: S(C1C=CC=CC=1)([C@]12C[C@H]1C2)(=O)=O

Computed Properties

  • Exact Mass: 194.04015073Da
  • Monoisotopic Mass: 194.04015073Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42.5Ų

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Additional information on 1-(Benzenesulfonyl)bicyclo[1.1.0]butane

Exploring the Unique Properties and Applications of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane (CAS No. 80989-84-0)

1-(Benzenesulfonyl)bicyclo[1.1.0]butane (CAS No. 80989-84-0) is a fascinating compound that has garnered significant attention in the field of organic chemistry due to its unique structural features and versatile applications. This bicyclic sulfone derivative combines the rigidity of a bicyclo[1.1.0]butane framework with the reactivity of a benzenesulfonyl group, making it a valuable building block for synthetic chemists. Researchers and industry professionals are increasingly interested in this compound for its potential in drug discovery, materials science, and catalysis.

One of the most intriguing aspects of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane is its strained bicyclo[1.1.0]butane core. This highly constrained structure imparts unique reactivity patterns, enabling selective transformations that are difficult to achieve with conventional linear or monocyclic compounds. The benzenesulfonyl moiety further enhances its utility by providing a handle for further functionalization or participation in various coupling reactions. These characteristics make it a sought-after intermediate for the synthesis of complex molecules.

In recent years, the demand for novel sulfone-containing compounds has surged, driven by their widespread use in pharmaceuticals and agrochemicals. 1-(Benzenesulfonyl)bicyclo[1.1.0]butane fits perfectly into this trend, offering a unique scaffold for designing new bioactive molecules. Its potential applications in medicinal chemistry are particularly exciting, as sulfones are known to exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The synthesis of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane typically involves the reaction of bicyclo[1.1.0]butane derivatives with benzenesulfonyl chloride under controlled conditions. This process requires careful optimization to achieve high yields and purity, as the strained nature of the bicyclic system can lead to side reactions. Advanced techniques such as flow chemistry and catalysis have been explored to improve the efficiency of its production, reflecting the growing interest in sustainable and scalable synthetic methods.

Beyond its synthetic utility, 1-(Benzenesulfonyl)bicyclo[1.1.0]butane has also found applications in materials science. Its rigid structure and sulfone functionality make it a promising candidate for designing high-performance polymers and coatings. Researchers are investigating its incorporation into advanced materials to enhance thermal stability, mechanical strength, and chemical resistance. These developments align with the broader industry focus on sustainable materials and green chemistry.

The compound's unique properties have also sparked interest in computational chemistry and molecular modeling. Studies using density functional theory (DFT) and other computational tools have provided insights into its electronic structure, reactivity, and potential interactions with biological targets. These theoretical investigations complement experimental work, offering a deeper understanding of how 1-(Benzenesulfonyl)bicyclo[1.1.0]butane can be harnessed for various applications.

As the scientific community continues to explore the potential of 1-(Benzenesulfonyl)bicyclo[1.1.0]butane, questions about its safety profile, environmental impact, and scalability remain important considerations. Ongoing research aims to address these aspects while expanding the compound's utility in cutting-edge fields such as nanotechnology and bioconjugation. With its combination of structural novelty and functional versatility, 1-(Benzenesulfonyl)bicyclo[1.1.0]butane is poised to play a significant role in the future of chemical innovation.

In conclusion, 1-(Benzenesulfonyl)bicyclo[1.1.0]butane (CAS No. 80989-84-0) represents a compelling example of how molecular design can unlock new possibilities in chemistry. Its unique blend of strain energy, sulfone reactivity, and structural rigidity makes it a valuable tool for researchers across multiple disciplines. Whether in drug discovery, materials engineering, or catalysis, this compound continues to inspire innovation and drive scientific progress.

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